molecular formula C8H12O2 B1470135 2-Ethyl-2-methylpent-4-ynoic acid CAS No. 1543021-91-5

2-Ethyl-2-methylpent-4-ynoic acid

Cat. No.: B1470135
CAS No.: 1543021-91-5
M. Wt: 140.18 g/mol
InChI Key: REJVLYYYQJLXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2-methylpent-4-ynoic acid is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Polymer Recycling and Chemical Reactions

One area of application involves the chemical recycling of polymers, such as poly(ethylene terephthalate) (PET). Research by Karayannidis and Achilias (2007) explores hydrolysis and glycolysis methods for recycling PET, potentially applicable to similar structures or recycling strategies involving 2-Ethyl-2-methylpent-4-ynoic acid derivatives for sustainable material management (Karayannidis & Achilias, 2007).

Alkoxycarbonylation in Organic Synthesis

Alkoxycarbonylation of unsaturated substrates, including phytogenic substrates, showcases the potential for creating ester products using palladium catalysts. This process is significant for synthesizing polymers and other chemical products, illustrating the type of reactions where compounds like this compound might find application (Sevostyanova & Batashev, 2023).

Ethylene Scavenging for Horticultural Produce

In the context of horticulture, compounds like potassium permanganate are used for ethylene scavenging to preserve the freshness of produce. This application highlights the potential use of related chemical compounds for controlling ethylene levels, suggesting avenues for research into similar applications of this compound or its derivatives in postharvest technology (Álvarez-Hernández et al., 2019).

Electrochemical Surface Finishing and Energy Storage

The review by Tsuda, Stafford, and Hussey (2017) on the use of haloaluminate room-temperature ionic liquids in electroplating and energy storage underscores the importance of innovative chemical compounds in developing new materials and technologies. Similar research could explore the electrochemical applications of this compound in coatings, surface treatments, and energy devices (Tsuda, Stafford, & Hussey, 2017).

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methylpent-4-ynoic acid is not available from the search results. This could be due to the fact that this compound is primarily used as a reagent in chemical synthesis, and its specific interactions with other compounds may vary depending on the context of the reaction .

Safety and Hazards

The safety data sheet for a similar compound, 2-Methyl-2-pentenoic acid, indicates that it can cause severe skin burns and eye damage . While this does not directly apply to 2-Ethyl-2-methylpent-4-ynoic acid, it suggests that similar precautions may be necessary when handling this compound.

Properties

IUPAC Name

2-ethyl-2-methylpent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-4-6-8(3,5-2)7(9)10/h1H,5-6H2,2-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJVLYYYQJLXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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